1H-Imidazol-2-amine hemihydrochloride

Description

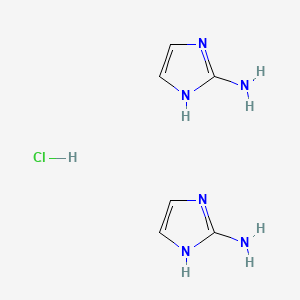

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11ClN6 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/2C3H5N3.ClH/c2*4-3-5-1-2-6-3;/h2*1-2H,(H3,4,5,6);1H |

InChI Key |

GXKKCQFWCPIWME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)N.C1=CN=C(N1)N.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 1h Imidazol 2 Amine Hemihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Electronic Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of its nuclei. For the 2-aminoimidazolium cation, the protonated form of 1H-Imidazol-2-amine, NMR provides definitive structural information.

In the ¹H NMR spectrum, the structure of the 2-aminoimidazolium cation would give rise to distinct signals corresponding to its different proton environments. Due to the symmetry of the cation, the two C-H protons on the imidazole (B134444) ring (at positions 4 and 5) are chemically equivalent and are expected to appear as a single sharp singlet. Based on data from related imidazole derivatives, this singlet would likely be observed in the downfield region, typically around δ 6.5-7.5 ppm. For instance, in a study of a protected 2-aminoimidazole derivative, the ring protons were observed at δ 7.07 and 6.80 ppm. nih.gov

The protons on the nitrogen atoms (N-H) would also be present. The two protons of the exocyclic amino group (-NH₂) and the two protons on the ring nitrogen atoms are expected to be broad signals due to rapid chemical exchange and quadrupolar coupling with the nitrogen nuclei. Their chemical shifts are highly dependent on the solvent, concentration, and temperature, but they would typically appear in a broad region downfield. These N-H protons are readily exchangeable with deuterium, and their signals would disappear upon the addition of a few drops of D₂O to the NMR sample, a key method for their identification.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| C4-H, C5-H | ~6.5 - 7.5 | Singlet (s) | Chemically equivalent due to symmetry in the cation. |

| -NH₂ (exocyclic) | Variable, Broad | Broad Singlet (br s) | Exchangeable with D₂O. Position is solvent and concentration dependent. |

| N1-H, N3-H (ring) | Variable, Broad | Broad Singlet (br s) | Exchangeable with D₂O. Position is solvent and concentration dependent. |

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The 2-aminoimidazolium cation contains two distinct carbon environments: the carbon atom at the 2-position (C2), which is bonded to three nitrogen atoms, and the two equivalent carbon atoms at the 4 and 5-positions (C4/C5), which are each bonded to one hydrogen atom.

The C2 carbon is expected to be significantly downfield due to the strong deshielding effect of the adjacent electronegative nitrogen atoms. In related benzimidazolium salts, this imino-type carbon (N-C-N) appears around δ 142-143 ppm. researchgate.net The C4 and C5 carbons, being equivalent, will produce a single signal. This signal is expected to be further upfield compared to C2. In studies of imidazole itself, these carbons appear around δ 122 ppm, and the presence of the amino group and positive charge would shift this value. Tautomerization can complicate the ¹³C NMR spectra of neutral imidazoles, often leading to broad or undetectable signals for the ring carbons; however, the fixed positive charge on the protonated 2-aminoimidazolium cation should result in sharp, well-defined signals. mdpi.com

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~140 - 150 | Carbon attached to three nitrogen atoms; significantly deshielded. |

| C4, C5 | ~115 - 125 | Equivalent carbons in the C-H bonds of the ring. |

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Studies for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding, which is particularly relevant for the hemihydrochloride salt.

The spectrum of 1H-Imidazol-2-amine hemihydrochloride is dominated by vibrations of the amino group (-NH₂) and the imidazolium (B1220033) ring.

N-H Stretching: Strong, broad absorptions are expected in the high-wavenumber region of the FT-IR spectrum, typically between 3100 and 3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in both the ring and the exocyclic amino group. In related 2-aminobenzimidazole (B67599), these bands appear in the 3340-3500 cm⁻¹ range. researchgate.net The broadness is indicative of extensive hydrogen bonding within the crystal lattice between the imidazolium cations and chloride anions.

N-H Bending: The scissoring vibration of the primary amino group (-NH₂) typically gives rise to a strong band in the region of 1600-1650 cm⁻¹. This is a characteristic peak for primary amines. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazolium ring are expected to produce strong to medium intensity bands in the 1450-1600 cm⁻¹ region.

Ring Modes: The "breathing" and other deformation modes of the imidazole ring will appear in the fingerprint region (below 1400 cm⁻¹).

C-H Bending: Out-of-plane C-H bending vibrations are expected at lower frequencies, often below 900 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric ring breathing modes of the imidazole ring usually produce a strong and sharp Raman signal, making it a useful diagnostic tool.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Stretch (Ring & -NH₂) | 3100 - 3500 | FT-IR | Broad and strong due to hydrogen bonding. |

| C-H Stretch (Ring) | 3000 - 3100 | FT-IR, Raman | Typically sharp but weaker than N-H stretches. |

| -NH₂ Scissoring | 1600 - 1650 | FT-IR | Strong, characteristic primary amine band. |

| C=N / C=C Ring Stretch | 1450 - 1600 | FT-IR, Raman | Key ring vibrations. |

| Ring Breathing Mode | Variable | Raman | Often a strong and sharp signal, characteristic of the ring system. |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the 2-aminoimidazolium cation, which allows for the unambiguous confirmation of its elemental composition. The neutral form of the molecule, 2-aminoimidazole, has a chemical formula of C₃H₅N₃ and a calculated monoisotopic mass of 83.0483 Da. The subject of analysis, the 2-aminoimidazolium cation (C₃H₆N₃⁺), is the protonated form.

Therefore, in positive-ion ESI-HRMS, the expected molecular ion peak [M+H]⁺ would have a theoretical m/z of 84.0561 .

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing insight into its structure. The fragmentation of the 2-aminoimidazolium cation would likely proceed through several characteristic pathways, including:

Loss of Ammonia (B1221849) (NH₃): A neutral loss of 17.0265 Da, resulting in a fragment ion at m/z 67.0296.

Loss of Hydrogen Cyanide (HCN): A neutral loss of 27.0109 Da from the ring, leading to a fragment at m/z 57.0452.

Loss of Cyanamide (CH₂N₂): A neutral loss of 42.0218 Da, yielding a fragment at m/z 42.0343.

These fragmentation patterns are consistent with those observed for other nitrogen-containing heterocyclic compounds and help to confirm the connectivity of the atoms within the ion.

| Ion | Formula | Theoretical m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₃H₆N₃⁺ | 84.0561 | Parent ion of 2-aminoimidazole. |

| [M+H - NH₃]⁺ | C₃H₃N₂⁺ | 67.0296 | Resulting from the loss of the exocyclic amino group. |

| [M+H - HCN]⁺ | C₂H₅N₂⁺ | 57.0452 | Resulting from ring cleavage. |

Electronic Absorption and Photoluminescence Spectroscopy for Characterization of Electronic Transitions and Excited States

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The 2-aminoimidazolium cation contains a π-conjugated system within the imidazole ring, which acts as a chromophore. The exocyclic amino group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore.

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. For reference, studies on 2-aminobenzimidazole in ethanol (B145695) and water show absorption maxima (λ_max) around 280 nm and 244 nm. researchgate.net A similar compound, imidazole-2-carboxaldehyde, displays absorption bands in the 270-300 nm range. researchgate.net For the smaller 2-aminoimidazolium cation, the π → π* transitions are expected to result in a strong absorption peak likely below 250 nm. The exact position of λ_max is sensitive to the solvent, as the polarity can stabilize the ground and excited states differently. Given that this compound is a salt, it would be analyzed in a polar solvent like water or ethanol. While not specifically investigated here, many imidazole derivatives are known to be fluorescent, suggesting that the 2-aminoimidazolium cation would likely exhibit photoluminescence upon excitation at its absorption maximum.

| Transition Type | Expected λ_max Range (nm) | Notes |

|---|---|---|

| π → π* | ~210 - 250 | Strong absorption characteristic of the conjugated imidazolium ring system. |

Fluorescence Spectroscopy and Photoluminescence (PL) Investigations (Solid-State and Solution)

Detailed research findings on the fluorescence and photoluminescence properties of this compound are not available in the public domain. To characterize this compound, future investigations would need to be conducted.

Solid-State Analysis:

A solid-state photoluminescence study would involve irradiating a crystalline or powdered sample of this compound with a light source at various excitation wavelengths. The emitted light would then be collected and analyzed to determine the emission spectrum, which reveals the characteristic wavelengths of light given off by the compound. Key parameters to be determined would include:

Excitation and Emission Maxima (λex and λem): The specific wavelengths at which the compound absorbs and emits light most efficiently.

Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

These data points would provide insight into the electronic structure and de-excitation pathways of the molecule in the solid phase.

Solution-State Analysis:

Similar investigations would be necessary for solutions of this compound in various solvents. This would help in understanding the influence of the solvent environment on the photophysical properties of the compound. The experiments would aim to establish:

Solvatochromism: Shifts in the emission spectra as a function of solvent polarity, which can provide information about the change in dipole moment of the molecule upon excitation.

Concentration Effects: How the fluorescence intensity and spectral shape change with varying concentrations, which can indicate aggregation or excimer/exciplex formation.

Data Tables:

Upon completion of such research, the findings would be summarized in data tables for both solid-state and solution-state analyses.

Table 1: Hypothetical Solid-State Photoluminescence Data for this compound

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) (nm) | To be determined |

| Emission Wavelength (λem) (nm) | To be determined |

| Quantum Yield (Φf) | To be determined |

Table 2: Hypothetical Solution-State Photoluminescence Data for this compound

| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| e.g., Water | To be determined | To be determined | To be determined |

| e.g., Ethanol | To be determined | To be determined | To be determined |

Without experimental data, a detailed discussion of the research findings is not possible. The photophysical behavior of this compound remains an area for future scientific exploration.

Crystallographic Analysis and Supramolecular Architecture of 1h Imidazol 2 Amine Hemihydrochloride

Single Crystal X-ray Diffraction Studies: Determination of Molecular Geometry and Conformational Landscape

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govrcsb.orgrcsb.org For 1H-Imidazol-2-amine hemihydrochloride, this analysis would reveal the geometry of the constituent ions: the 2-aminoimidazolium cation and the chloride anion.

Crystal Packing Analysis and Unit Cell Characterization

The crystal packing describes how the 2-aminoimidazolium cations and chloride anions are arranged in the crystal lattice. This arrangement is dictated by the need to satisfy both strong electrostatic interactions between the positive cations and negative anions, and the directional hydrogen bonds. The unit cell is the fundamental repeating unit of the crystal lattice.

Based on studies of similar imidazolium (B1220033) chlorides, a layered structure is often observed, where layers of cations and anions alternate. mdpi.com The specific dimensions and angles of the unit cell (a, b, c, α, β, γ) and the space group define the crystal system. For example, the crystal structure of 1-hydroxyimidazole (B8770565) hydrochloride crystallizes in the monoclinic space group P2₁/c. mdpi.com The efficient packing in the solid state is driven by the formation of a dense network of intermolecular interactions.

Table 1: Illustrative Crystallographic Data for a Related Imidazolium Salt (1-hydroxyimidazole hydrochloride)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.225 (2) |

| b (Å) | 5.8670 (10) |

| c (Å) | 9.949 (2) |

| β (°) | 108.89 (3) |

| Volume (ų) | 455.9 (2) |

Data is for an analogous compound, 1-hydroxyimidazole hydrochloride, to illustrate typical parameters. mdpi.com

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound is dominated by a network of hydrogen bonds. These interactions are the primary force directing the crystal packing and stabilizing the lattice. The protonated amine group (-NH₃⁺) and the ring N-H groups are strong hydrogen bond donors, while the chloride anion (Cl⁻) is an excellent acceptor.

N—H···X (where X = Cl, O, N) Hydrogen Bond Characterization

The most significant interactions within the crystal structure are charge-assisted hydrogen bonds. In the case of this compound, these are primarily N-H···Cl⁻ bonds. Both the imidazolium ring N-H and the exocyclic amino group's N-H moieties are expected to act as donors to the chloride anion. In related imidazolium chloride structures, each chloride ion typically interacts with multiple hydrogen bond donors. mdpi.com These interactions are strong and highly directional, often forming chains or more complex three-dimensional networks that link the cations and anions. nih.gov For instance, in 1-hydroxyimidazole hydrochloride, O–H···Cl⁻ and N–H···Cl⁻ hydrogen bonds form zig-zag chains through the crystal. mdpi.com

Table 2: Typical Hydrogen Bond Geometries in Imidazolium Salts

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···Cl⁻ | ~0.9-1.0 | ~2.1-2.4 | ~3.0-3.3 | ~150-175 |

| O-H···Cl⁻ | ~0.8-0.9 | ~2.2-2.3 | ~3.0-3.1 | ~160-175 |

| N-H···N | ~0.9-1.0 | ~1.7-1.9 | ~2.7-2.9 | ~170-180 |

Data compiled from analogous structures to provide representative values. mdpi.comnih.gov

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in the crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For a compound like this compound, a Hirshfeld analysis would quantify the relative surface area contributions from various interactions. The most prominent contacts would be Cl···H, reflecting the dominant N-H···Cl⁻ and C-H···Cl⁻ hydrogen bonds. Other significant contacts would include H···H interactions, which represent van der Waals forces, and potentially C···H, N···H, and C···N contacts. A two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary, where different types of interactions appear as characteristic patterns.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Analysis of a Related Benzimidazolium Chloride Crystal

| Contact Type | Contribution (%) |

|---|---|

| H···H | 37.4 |

| Cl···H/H···Cl | 35.5 |

| C···H/H···C | 9.5 |

| C···C | 6.9 |

Data is for an analogous compound, 2-ammoniumylmethyl-1H-benzimidazol-3-ium chloride monohydrate, to illustrate typical quantitative contributions.

Principles of Crystal Engineering Applied to Imidazolium-Based Ionic Cocrystals

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Imidazolium-based salts are excellent building blocks for this purpose due to their robust and predictable hydrogen bonding capabilities. The formation of ionic cocrystals (ICCs), which are composed of at least one salt and a neutral coformer, is a key strategy in crystal engineering.

The design of imidazolium-based ICCs relies on the hierarchy of supramolecular synthons—structural units formed by intermolecular interactions. The most robust and predictable synthon in this system is the charge-assisted N⁺-H···X⁻ hydrogen bond. Crystal engineers exploit the strong and directional nature of these interactions to assemble molecules into desired architectures, such as chains, layers, or three-dimensional networks. By choosing appropriate coformers that can interact with the imidazolium cation or the counter-ion, it is possible to tune the physicochemical properties of the resulting solid, such as solubility and stability.

Theoretical and Computational Investigations of 1h Imidazol 2 Amine Hemihydrochloride

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly Density Functional Theory (dft) and ab initio methods, are foundational in the computational analysis of 1H-Imidazol-2-amine hemihydrochloride. DFT, with its balance of accuracy and computational cost, is widely used for investigating the electronic properties of imidazole (B134444) derivatives. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to optimize molecular geometry and predict various chemical parameters. researchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

These calculations provide a detailed picture of the molecule's behavior at the atomic level. For this compound, this includes understanding the geometry of the imidazolium (B1220033) cation and the influence of the chloride counter-ion on its structure and electronic landscape.

The electronic structure of a molecule is key to its chemical reactivity. Through DFT calculations, the distribution of electrons within this compound can be meticulously mapped.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how the molecule interacts with other chemical species. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For imidazole derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Illustrative Data: Frontier Molecular Orbitals

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the amino group and the imidazole ring. |

| LUMO | -1.2 | Distributed across the imidazole ring. |

Charge Distribution Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the imidazole ring and the exocyclic amino group are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the carbon and hydrogen atoms are likely to bear positive charges.

Illustrative Data: Atomic Charge Distribution

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (amino) | -0.85 |

| C (imidazole) | +0.40 |

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model. DFT methods can accurately calculate vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, calculated vibrational frequencies would correspond to the stretching and bending modes of its functional groups, such as the N-H and C-N bonds. Similarly, predicted ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental spectra. A strong correlation between the computed and experimental parameters would confirm the accuracy of the calculated molecular structure. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the behavior of molecules in their electronically excited states. This is crucial for understanding photophysical processes like absorption and fluorescence. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT would elucidate its electronic transitions, identifying the orbitals involved in the absorption of light. This information is vital for applications in areas such as photosensitizers or fluorescent probes.

Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions with solvent molecules.

For this compound dissolved in a solvent like water, MD simulations would reveal how the imidazolium cation and chloride anion are solvated. It would show the formation and dynamics of hydrogen bonds between the molecule and water, which can significantly influence its properties and reactivity.

Computational Modeling of Intermolecular Interactions and Crystal Lattice Energy

In the solid state, the properties of this compound are governed by how the molecules are arranged in the crystal lattice. Computational modeling can be used to understand the intermolecular interactions that dictate this arrangement. Techniques like Hirshfeld surface analysis can visualize and quantify these interactions, such as hydrogen bonds and van der Waals forces. nih.gov

The crystal lattice energy is the energy released when the constituent ions in the gas phase come together to form a crystal. It is a measure of the stability of the crystal structure. This energy can be calculated using methods that combine DFT energies of the isolated molecule with empirical corrections for intermolecular forces. nih.gov For this compound, these calculations would quantify the strength of the ionic and hydrogen bonding interactions that hold the crystal together. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1H-Imidazol-2-amine |

| Imidazole |

| Histamine |

| Biotin |

| Histidine |

| 1-methyl-2-[(E)-2-(4-methylphenyl) ethenyl]-4-nitro-1H-imidazole |

| 2-(1H-imidazol-1-yl) |

| Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) |

| 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole |

Reaction Mechanisms and Chemical Reactivity of 1h Imidazol 2 Amine Hemihydrochloride

Mechanistic Pathways in Organic Transformations Involving the Imidazol-2-amine Moiety

The 2-aminoimidazole (2-AI) moiety is a critical structural element found in a wide array of bioactive molecules and natural products, such as those isolated from marine sponges. mdpi.comnih.gov Its chemical reactivity is characterized by a dual nature, enabling it to participate in various organic transformations. researchgate.net The synthesis of the 2-aminoimidazole core often involves cyclization strategies, which highlight the inherent reactivity of the precursor components.

A prevalent method for constructing the 2-AI scaffold is the condensation reaction between α-haloketones and guanidine (B92328) derivatives or cyanamide. mdpi.comresearchgate.net This reaction proceeds via a heterocyclodehydration process. mdpi.com More complex, step-economical approaches involve tandem pathways, such as an aza-Michael addition followed by an intramolecular SN2 reaction and a redox-neutral process to form polysubstituted 2-aminoimidazoles. organic-chemistry.org This particular pathway avoids the need for protecting the amine group on guanidine, allowing for its direct assembly into the final imidazole (B134444) core. organic-chemistry.org

Palladium-catalyzed carboamination reactions of N-propargyl guanidines represent another advanced synthetic route. acs.org This methodology facilitates the rapid construction of diverse 2-aminoimidazole products by forming both a carbon-nitrogen and a carbon-carbon bond during the annulation step. acs.org The mechanism involves an addition-hydroamination-isomerization sequence. acs.org The versatility of the 2-aminoimidazole moiety is further demonstrated in its use as a precursor for more complex heterocyclic systems, such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, which can be formed during the optimization of synthesis conditions for related compounds. researchgate.net

The addition of the amino group at the C2 position can present challenges in synthesis and purification due to the high polarity it imparts on the molecule. researchgate.net Mechanistically, the C2 position of the imidazole ring is susceptible to nucleophilic attack, a characteristic confirmed by reactions with cyanogen (B1215507) bromide which lead to 2-bromo derivatives. youtube.com This contrasts with electrophilic substitution, which typically occurs at other positions on the ring. The nucleophilic character of the exocyclic amine also allows for reactions such as the formation of amides. nih.gov

Role of the Hemihydrochloride Counterion in Reaction Kinetics and Selectivity

A counterion is an ion that accompanies an ionic species to maintain electrical neutrality. wikipedia.org In the case of 1H-Imidazol-2-amine hemihydrochloride, the chloride anion (Cl⁻) is the counterion to the protonated 2-aminoimidazolium cation. The role of such counterions can be significant in influencing the kinetics and selectivity of chemical reactions, although specific studies on this particular salt are not extensively detailed in the literature.

General principles of counterion chemistry suggest several ways the hemihydrochloride can affect reactivity:

Solubility and Phase Transfer: The counterion affects the solubility of the salt in various organic solvents. wikipedia.org The choice of a specific counterion can be used in phase-transfer catalysis to solubilize reagents in organic media. wikipedia.org The hydrochloride form generally confers water solubility.

Stabilization of Intermediates: Counterions can stabilize charged intermediates or transition states formed during a reaction. In reactions involving the 2-aminoimidazolium cation, the chloride counterion can influence the electrostatic environment, potentially affecting the energy of activation. Studies on V(IV) complexes have shown that the size of the counterion can control tumbling in solution through ion pairing, which in turn affects spectroscopic properties and can be indicative of influences on reactivity. rsc.org

Modulation of Nucleophilicity: The hemihydrochloride form means that the imidazole ring is protonated. Protonation of the sp² nitrogen (N-3) creates an imidazolium (B1220033) salt, which significantly reduces the nucleophilicity of the ring and the exocyclic amino group. nih.gov This is a critical factor in controlling reactivity, as many reactions of the 2-aminoimidazole moiety depend on its nucleophilic character. The release of the free base from the salt form is often a necessary step for these reactions to proceed.

Reaction Environment: The presence of the chloride ion can alter the local reaction environment. In some systems, such as the folding of RNA, the charge and size of counterions play a crucial role in the kinetics of conformational rearrangement. Multivalent cations can yield stable, compact structures that are slower to reorganize than those induced by monovalent ions, suggesting that the nature of the ion pairing between the counterion and the primary molecule dictates the stability of intermediates and the rates of transitions between them. Similarly, the interaction between the chloride ion and the protonated 2-aminoimidazole can influence the stability of intermediates and the selectivity of reaction pathways.

Electrochemistry of Imidazole Amine Systems: Oxidation and Reduction Mechanisms

The electrochemical behavior of imidazole and its amine derivatives is of interest in various fields, from atmospheric chemistry to materials science. The imidazole ring can undergo both oxidation and reduction, with the reaction mechanism being highly dependent on the reaction conditions and the nature of the oxidant.

Ozone (O₃) is another significant oxidant. Imidazole reacts very rapidly with ozone, with a species-specific second-order rate constant for the neutral form of (2.3 ± 0.1) × 10⁵ M⁻¹ s⁻¹. rsc.org This high reactivity suggests a different mechanism compared to six-membered heterocyclic amines. The reaction likely proceeds through a Criegee-type mechanism where ozone attacks a double bond of the imidazole ring. acs.org

Metal-catalyzed oxidation also provides insight into the reactivity of the imidazole core. The Cu(II)-catalyzed oxidation of 4-alkylimidazoles in the presence of amines, a model for protein cross-linking, leads to the formation of a 2-imidazolone as a key intermediate. nih.gov This intermediate can then react with an amine to form a cross-linked adduct. nih.gov

Electrochemical Polymerization: Related amino-heterocycles, such as 2-aminothiazole (B372263) (AT), have been shown to undergo electrochemical polymerization. researchgate.net This process is typically performed via anodic oxidation at a constant potential. The cyclic voltammetry of AT shows an irreversible oxidation peak, indicating that a chemical reaction rapidly follows the initial electron transfer. researchgate.net This suggests that 2-aminoimidazole could likely be polymerized through a similar electrochemical mechanism, producing a conductive polymer. In related electrochemical syntheses, an in-situ generated α-iodoketone has been proposed as a key active species for forming 2-aminothiazoles, showcasing the utility of electrochemical methods in building complex heterocycles without harsh external oxidants. nih.gov

The presence of the electron-donating amino group at the C2 position is expected to lower the oxidation potential of the imidazole ring, making it more susceptible to oxidation compared to unsubstituted imidazole.

Thermal Stability and Decomposition Mechanisms of the Hemihydrochloride Salt and Related Metal Imidazolates

The thermal stability of a chemical compound is a critical parameter for its storage, handling, and application. While specific thermal decomposition data for this compound is not widely published, analysis of related imidazole structures, such as imidazolium ionic liquids and metal-imidazolate frameworks, provides significant insights.

Thermal Decomposition of Imidazole Derivatives: Studies on imidazolium-based ionic liquids (ILs) show that their thermal decomposition can be a multi-stage process. researchgate.netnih.gov For instance, binary mixtures of imidazolium ILs exhibit decomposition temperatures (Td) that depend on the composition of the mixture, with Td generally increasing with a higher proportion of the more thermally stable component. nih.gov Isothermal experiments have indicated that some ILs can decompose at temperatures significantly lower than the onset temperature observed in dynamic thermogravimetric analysis (TGA). researchgate.net The decomposition of [C6mim][Cl] releases volatile products like chloromethane (B1201357) and 1-methylimidazole, which can increase flammability hazards. researchgate.net

Thermal Decomposition of Metal Imidazolates: Metal-organic frameworks (MOFs) based on imidazole linkers, known as zeolitic imidazolate frameworks (ZIFs), are noted for their excellent thermal stability. researchgate.net For example, cobalt-imidazole complexes, such as Co(C₃H₄N₂)₆₂ and Co(C₃H₄N₂)₆₂, are thermally stable up to 150 °C and 170 °C, respectively. mdpi.com Upon reaching their decomposition temperature, they undergo a two-stage oxidative gasification process. The nature of the anion significantly influences thermal stability, with the perchlorate (B79767) complex being more thermostable than the nitrate (B79036) complex. mdpi.com The decomposition of ZIF-67, a cobalt-based imidazolate framework, has also been studied to understand the stability of its intermediates. researchgate.net In some cases, ligands can be used to suppress thermal decomposition; for example, the chelating ligand 1,10-phenanthroline (B135089) suppresses the decomposition of Co²⁺-based MOF glasses. chemrxiv.org

The table below summarizes the thermal stability data for several imidazole-related compounds.

Compound Index

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in the Synthesis of Complex Heterocyclic Compounds

The 2-aminoimidazole core is a fundamental precursor in the synthesis of a wide array of more complex heterocyclic systems, particularly those found in marine natural products. researchgate.net Synthetic chemists have developed several powerful strategies to construct and elaborate upon this scaffold.

Classical methods often involve the condensation of guanidine (B92328) derivatives with α-haloketones or α-aminoketones. nih.govacs.org A more contemporary and efficient approach involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This method is particularly advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for the rapid assembly of substituted 2-aminoimidazoles. nih.govacs.org This strategy has been successfully applied to the total synthesis of natural products such as preclathridine A and B from a common intermediate. nih.gov

Furthermore, ring transformation reactions provide another route to this heterocyclic core. For instance, substituted 2-aminoimidazoles can be synthesized from the cleavage of the pyrimidine (B1678525) ring in imidazo[1,2-a]pyrimidine (B1208166) precursors when treated with reagents like hydrazine. youtube.com These diverse synthetic methodologies underscore the role of 2-aminoimidazole as a pivotal intermediate for accessing structurally complex and biologically relevant molecules. nih.gov

Synthetic Methodologies for 2-Aminoimidazole Derivatives

| Synthetic Strategy | Reactants | Key Features | Example Application |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | N-propargyl guanidines + Aryl triflates | Forms C-N and C-C bonds in one step; allows late-stage diversification. nih.govacs.org | Total synthesis of preclathridine A/B. nih.gov |

| Condensation Reaction | Guanidine derivatives + α-haloketones | Classical, straightforward method for ring formation. acs.org | Synthesis of various triaryl-substituted 2-aminoimidazoles. acs.org |

| Ring Transformation | Imidazo[1,2-a]pyrimidine derivatives + Hydrazine | Selective cleavage of a fused pyrimidine ring to yield the imidazole (B134444) core. youtube.com | Preparation of 4(5)-substituted 2-amino-1H-imidazoles. youtube.com |

Role in the Design and Development of Luminescent and Optoelectronic Materials

The imidazole nucleus is a fundamental building block for creating advanced materials with interesting photophysical properties. organic-chemistry.org When incorporated into larger conjugated systems or metal-organic frameworks (MOFs), imidazole derivatives, including those related to 2-aminoimidazole, can give rise to luminescent and optoelectronic materials. The nitrogen atoms in the imidazole ring provide excellent coordination sites for metal ions, influencing the electronic structure and emissive properties of the resulting materials.

For example, MOFs constructed from ligands like 2-propyl-1H-imidazole-4,5-dicarboxylate and zinc or cadmium ions have been shown to exhibit distinct luminescent properties. bachem.com The coordination environment and the nature of the metal ion can tune the emission wavelengths. Such materials are investigated for applications in sensing, lighting, and optical devices. While research specifically detailing 1H-Imidazol-2-amine hemihydrochloride in this context is nascent, the broader success of imidazole-based ligands points to its potential as a component for designing novel functional optoelectronic materials. organic-chemistry.org

Luminescent Properties of Imidazole-Based Metal-Organic Frameworks

| Framework Components | Metal Ion | Key Property | Potential Application |

|---|---|---|---|

| 2-propyl-1H-imidazole-4,5-dicarboxylate | Zinc (Zn2+) | Luminescence in the blue region. bachem.com | Solid-state lighting, chemical sensors. |

| 2-propyl-1H-imidazole-4,5-dicarboxylate | Cadmium (Cd2+) | Strong luminescence, different emission from the free ligand. bachem.com | Optoelectronic devices. |

Application in Coordination Chemistry: Ligand Synthesis and Metal-Organic Frameworks (MOFs)

In coordination chemistry, imidazole and its derivatives are highly valued as ligands due to the presence of two nitrogen donor atoms within a stable five-membered ring. organic-chemistry.org The 2-aminoimidazole scaffold can act as a versatile tecton (building block) for constructing complex supramolecular structures, including metal-organic frameworks (MOFs). nih.govorganic-chemistry.org The amine group at the 2-position can be further functionalized, offering additional sites for coordination or for tuning the electronic properties of the ligand.

Recent work has focused on incorporating imidazole-containing ligands into MOFs to create materials with enhanced catalytic activity or specific binding properties. nih.govrsc.org For instance, amine-functionalized ligands have been used to assemble Cu(II) paddlewheel-based cages, which can then be linked into two-dimensional MOFs. youtube.com In such a structure, the cage itself acts as a node, and the amine groups on the exterior can coordinate to the metal centers of adjacent cages, demonstrating a hierarchical approach to framework construction. youtube.com The introduction of imidazole groups into covalent organic frameworks (COFs) has also been shown to create effective coordination sites for transition metals, leading to materials with high catalytic efficiency for reactions like the oxygen evolution reaction (OER). nih.gov

Examples of Imidazole Derivatives in Coordination Chemistry

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Feature/Application |

|---|---|---|---|

| Amine-functionalized carboxylate ligand | Copper (Cu2+) | Cu4L4 Metal-Organic Cage (MOC) / 2D MOF | Amine group coordinates to adjacent cages, forming a framework. youtube.com |

| 2-Ethynyl-1H-imidazole (post-synthetic modification) | Cobalt (Co2+) | Covalent Organic Framework (COF) | Serves as an electrocatalyst for the oxygen evolution reaction. nih.gov |

| Imidazole-grafted MIL-101(Cr) | Chromium (Cr3+) | Functionalized MOF | Enhanced CO2 capture and catalytic utilization. rsc.org |

Strategies for Bio-orthogonal Chemical Ligation and Bioconjugation

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govacs.org A primary strategy in this field involves a two-step approach: first, a bio-orthogonal functional group (a chemical "handle") is introduced into a biomolecule, and second, this handle is reacted with a probe. acs.org

The 1H-Imidazol-2-amine scaffold, with its primary amine group, is an ideal candidate for derivatization with such bio-orthogonal handles. youtube.com While not typically a direct participant in a named bio-orthogonal reaction itself, its amine can be readily functionalized to engage in powerful ligation chemistries.

A key strategy involves acylating the 2-amino group with a molecule containing a terminal alkyne or a strained alkene. This modified 2-aminoimidazole derivative can then participate in well-established bio-orthogonal ligations:

Click Chemistry : An alkyne-functionalized derivative can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-bearing probe or biomolecule. nih.govnih.gov This reaction is highly efficient and forms a stable, inert 1,2,3-triazole linker. nih.gov

Strain-Promoted Ligation : A derivative functionalized with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), can react rapidly with a tetrazine-modified probe via an inverse-electron-demand Diels-Alder reaction. nih.govacs.org This approach is notable for its extremely fast kinetics and the absence of a need for a toxic metal catalyst. nih.gov

These strategies enable the stable and specific attachment (conjugation) of the 2-aminoimidazole core to proteins, nucleic acids, or other biological targets for applications in imaging, diagnostics, and therapeutics.

Reagent in Chemical Biology Probes and Enzyme Activity Studies (Chemical Mechanism Focus)

The 2-aminoimidazole moiety serves as a valuable pharmacophore and chemical probe in chemical biology, largely due to its ability to mimic the guanidinium (B1211019) group of arginine but with a significantly lower pKa. nih.gov This feature makes it an effective metal-coordinating group and hydrogen bond donor/acceptor in enzyme active sites. nih.gov

A prominent example is its use in the study of human arginase I, a binuclear manganese metalloenzyme. nih.gov 2-Aminoimidazole itself acts as a weak noncompetitive inhibitor of this enzyme with a Ki of 3.6 mM. X-ray crystallography has revealed that it binds in the active site without directly coordinating the manganese cluster. Instead, its 2-amino group forms a hydrogen bond with a water molecule, which in turn interacts with the metal-bridging hydroxide (B78521) ion. nih.gov This mechanistic insight has guided the design of more potent inhibitors. By incorporating the 2-aminoimidazole group into the side chain of an amino acid, researchers developed competitive inhibitors with low micromolar affinity, demonstrating how the scaffold can be used to target metal coordination interactions within an active site. nih.govnih.gov

Beyond enzyme inhibition, 2-aminoimidazole derivatives are used as probes to study and disrupt bacterial biofilms. Certain derivatives act as non-bactericidal agents that can disperse existing biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics, making them important tools for studying antibiotic resistance mechanisms.

2-Aminoimidazole Derivatives as Enzyme Probes

| Compound | Target Enzyme | Mechanism of Action | Inhibition/Activity Constant |

|---|---|---|---|

| 2-Aminoimidazole | Human Arginase I | Weak noncompetitive inhibitor; binds in the active site via H-bonding network. nih.gov | Ki = 3.6 mM. |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Human Arginase I | Competitive inhibitor designed to interact with the binuclear manganese cluster. nih.govnih.gov | Kd = 2 µM; Ki = 4 µM. nih.gov |

| 2-amino-N-undecyl-H-imidazole-5-butanamide (H10) | Bacterial Biofilm Formation (e.g., S. aureus) | Inhibits biofilm formation and disperses existing biofilms. | IC50 = 12 µM. |

Combinatorial Chemistry and Library Synthesis Incorporating Imidazol-2-amine Units

The 2-aminoimidazole scaffold is an excellent core for combinatorial chemistry and the synthesis of compound libraries. Its importance as a pharmacophore in numerous marine alkaloids with diverse biological activities has driven the development of synthetic routes amenable to creating large numbers of analogues. nih.gov Convenient access to variously substituted 2-aminoimidazoles is crucial for building libraries of analogues of natural products like clathrodin, oroidin, and hymenidin. nih.gov

The synthetic strategies mentioned previously, such as the condensation of guanidines with a diverse set of α-haloketones or the Pd-catalyzed coupling with various aryl triflates, are well-suited for library synthesis. nih.govacs.org These methods allow for the systematic variation of substituents at different positions of the imidazole ring, generating chemical diversity. For example, screening a small-molecule library of over 500 compounds led to the identification of a potent 2-aminoimidazole-based inhibitor of biofilm formation in Streptococcus mutans. researchgate.net This highlights the power of library-based approaches in discovering new functions for this versatile heterocyclic unit.

Library Synthesis Strategy Example

| Core Scaffold | Synthetic Method | Points of Diversification | Example Library Target |

|---|---|---|---|

| 2-Aminoimidazole | Condensation or Pd-Catalyzed Coupling | Substituents on the imidazole ring (N1, C4, C5 positions) and the exocyclic amine. | Analogues of pyrrole-2-aminoimidazole marine alkaloids (e.g., oroidin). nih.gov |

Future Research Directions and Emerging Areas for 1h Imidazol 2 Amine Hemihydrochloride

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices has spurred research into novel synthetic methodologies for producing 2-aminoimidazole derivatives, including 1H-Imidazol-2-amine hemihydrochloride. mdpi.com Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. mdpi.com Consequently, a significant focus of future research is the development of eco-friendly alternatives that are not only safer but also more efficient and economically viable.

One promising approach involves the use of deep eutectic solvents (DESs) as alternative reaction media. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can be recycled, making them an attractive green alternative to conventional volatile organic solvents (VOCs). mdpi.com Research has demonstrated that the synthesis of 2-aminoimidazoles can be expedited in DESs, with reaction times significantly reduced compared to traditional solvent systems. mdpi.comnih.gov For instance, the one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives has been successfully achieved in a choline (B1196258) chloride-urea DES, offering high yields and simplified product isolation. mdpi.com

Another avenue of exploration is the use of multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step to form a complex product. MCRs are inherently atom-economical and can reduce the number of synthetic steps, minimizing waste and energy consumption. researchgate.netdurham.ac.uk The development of MCRs using renewable starting materials, such as carbohydrates, for the synthesis of thioimidazoles, a related class of compounds, highlights the potential for applying these principles to the synthesis of 2-aminoimidazole derivatives. durham.ac.uk

The use of nanocatalysts also represents a significant step forward in the green synthesis of imidazole-containing compounds. researchgate.net These catalysts can offer high efficiency and selectivity under mild reaction conditions and can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net Future research in this area will likely focus on developing highly active and robust nanocatalysts specifically for the synthesis of this compound and its derivatives, potentially under solvent-free conditions. researchgate.net

| Green Synthesis Method | Key Advantages | Relevant Research Findings |

| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, recyclable, reduced reaction times. mdpi.comnih.gov | High-yield synthesis of 2-aminoimidazoles in choline chloride-based DESs. mdpi.com |

| Multicomponent Reactions (MCRs) | Atom-economical, reduced synthetic steps, minimized waste. researchgate.netdurham.ac.uk | Synthesis of thioimidazoles from renewable carbohydrate sources. durham.ac.uk |

| Nanocatalysis | High efficiency and selectivity, mild reaction conditions, catalyst reusability. researchgate.net | Use of nanocatalysts for the environmentally friendly synthesis of 2-aminoimidazole hybrids. researchgate.net |

Exploration of Novel Supramolecular Architectures and Functional Materials

The ability of the 2-aminoimidazole scaffold to participate in hydrogen bonding and coordination with metal ions makes it an excellent building block for the construction of novel supramolecular architectures and functional materials. nih.govbath.ac.uk Future research is directed towards harnessing these non-covalent interactions to create ordered structures with tailored properties.

The formation of hydrogen-bonded assemblies is a key area of interest. The imidazole (B134444) ring contains both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms), allowing for the formation of predictable and stable hydrogen bonding motifs. nih.gov For example, imidazole-derived Schiff base compounds have been shown to self-assemble into dimeric supramolecular structures through complementary hydrogen bonds, forming stable 16-membered rings. nih.govresearchgate.net By modifying the substituents on the imidazole ring, it is possible to fine-tune these interactions and control the resulting supramolecular architecture.

The coordination of this compound and its derivatives with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and other coordination polymers. bath.ac.uk MOFs are porous materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The imidazole moiety can act as a ligand, coordinating to metal centers to form extended networks. bath.ac.uk Future work will likely explore the use of this compound as a linker in the synthesis of new MOFs with unique topologies and functionalities.

Furthermore, the incorporation of 2-aminoimidazole units into polymers can lead to the development of functional materials with applications in coatings and biomedical devices. frontiersin.org For instance, 2-aminoimidazole-based coatings have been shown to exhibit anti-biofilm properties, preventing the formation of bacterial biofilms on surfaces. frontiersin.org This is an area of significant interdisciplinary research, combining organic synthesis with materials science and microbiology to address pressing challenges in healthcare and industry.

| Supramolecular Approach | Key Interactions | Potential Applications |

| Hydrogen-Bonded Assemblies | N-H···N, N-H···O hydrogen bonds. nih.govmdpi.com | Crystal engineering, liquid crystals, gels. |

| Metal-Organic Frameworks (MOFs) | Coordination bonds between imidazole nitrogen and metal ions. bath.ac.uk | Gas storage, separation, catalysis. |

| Functional Polymers | Covalent incorporation of the 2-aminoimidazole unit. | Anti-biofilm coatings, smart materials. frontiersin.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry and materials science are becoming increasingly vital tools for accelerating the discovery and development of new materials. mdpi.comnih.gov In the context of this compound, advanced computational modeling offers the potential to predict the properties of novel materials and guide synthetic efforts, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of 2-aminoimidazole derivatives. researchgate.net These calculations can provide insights into the geometric parameters, vibrational frequencies, and electronic transitions of these molecules, which can be correlated with experimental data. mdpi.com For example, DFT has been used to study the relative stability of different conformations of imidazole-based compounds and to understand the nature of the non-covalent interactions that govern their self-assembly. researchgate.net

Molecular dynamics (MD) simulations can be used to model the behavior of larger systems, such as polymers or supramolecular assemblies containing 2-aminoimidazole units, over time. uq.edu.au MD simulations can provide information about the dynamics of these systems, including their conformational changes, diffusion properties, and interactions with other molecules. This can be particularly useful for predicting the mechanical properties of polymers or the transport of guest molecules within the pores of MOFs. uq.edu.au

Furthermore, computational docking studies, while often used in drug discovery, can also be adapted to predict the binding of 2-aminoimidazole-based molecules to specific sites on a material's surface or within a host-guest complex. nih.gov This can aid in the design of functional materials with specific recognition capabilities. As computational methods become more powerful and accurate, their role in the predictive design of materials derived from this compound is expected to grow significantly.

| Computational Method | Information Provided | Application in Materials Design |

| Density Functional Theory (DFT) | Electronic structure, stability, reactivity, spectroscopic properties. researchgate.netmdpi.com | Predicting the properties of new molecules and guiding synthesis. |

| Molecular Dynamics (MD) Simulations | System dynamics, conformational changes, diffusion, mechanical properties. uq.edu.au | Modeling the behavior of polymers and porous materials. |

| Molecular Docking | Binding affinity and orientation of molecules in a specific site. nih.gov | Designing materials with specific recognition or catalytic properties. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future development of advanced materials based on this compound will increasingly rely on interdisciplinary research that bridges the gap between organic chemistry and materials science. rsc.org The synthesis of novel 2-aminoimidazole derivatives with specific functionalities by organic chemists provides the building blocks for materials scientists to construct and characterize new materials with desired properties.

A key area of interdisciplinary collaboration is the development of organic-inorganic hybrid materials. rsc.orgnih.gov These materials combine the properties of both organic and inorganic components at the nanoscale, often leading to synergistic effects and enhanced performance. nih.gov this compound can be incorporated into such hybrids either through non-covalent interactions (Class I hybrids) or by forming covalent bonds with the inorganic matrix (Class II hybrids). rsc.org These materials have potential applications in a wide range of fields, including catalysis, sensing, and electronics. researchgate.net

The development of "smart" materials that respond to external stimuli is another exciting area of interdisciplinary research. The 2-aminoimidazole moiety can be functionalized to be responsive to changes in pH, temperature, or light, which can then trigger a change in the properties of the material. For example, a polymer containing 2-aminoimidazole units could be designed to release a payload in response to a specific biological signal.

Furthermore, the application of 2-aminoimidazole-based compounds in areas such as anti-biofilm coatings and biomedical implants requires close collaboration between chemists, materials scientists, biologists, and engineers. frontiersin.org This collaborative approach is essential for understanding the structure-property relationships of these materials and for translating fundamental research into practical applications. The continued synergy between these disciplines will be crucial for unlocking the full potential of this compound as a versatile platform for the creation of next-generation materials.

Q & A

Q. Q1. What are the recommended methods for synthesizing 1H-Imidazol-2-amine hemihydrochloride, and how can its stoichiometric purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions involving imidazole precursors. For hemihydrochloride salts, stoichiometric control (2:1 base-to-HCl ratio) is critical. Neutralization with HCl under anhydrous conditions ensures proper salt formation .

- Validation : Use elemental analysis (CHN) to confirm the 2:1 stoichiometry. Pair this with titration (e.g., potentiometric titration) to quantify free HCl. Powder X-ray diffraction (PXRD) can verify crystallinity and phase purity .

Q. Q2. How can the structural stability of this compound be assessed under varying environmental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions.

- Humidity Sensitivity : Use dynamic vapor sorption (DVS) to study hygroscopicity. Crystallographic stability can be monitored via PXRD after exposure to humidity .

- Light Sensitivity : Conduct accelerated photodegradation studies under UV/Vis light, analyzing degradation products via HPLC-MS .

Advanced Research Questions

Q. Q3. How can computational methods predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate molecular orbitals, electrostatic potential surfaces, and protonation sites. Validate with experimental IR and NMR data .

- Reactivity : Simulate reaction pathways (e.g., hydrolysis or nucleophilic attacks) using transition-state theory. Compare computed activation energies with kinetic experimental data .

Q. Q4. What experimental approaches are suitable for analyzing hydrogen-bonding networks in the crystalline form of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure and identify hydrogen bonds (e.g., N–H···Cl). Use software like WinGX or ORTEP-3 for refinement and visualization .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., chains, rings) and correlate them with stability. This aids in designing co-crystals for enhanced physicochemical properties .

Q. Q5. How does this compound interact with soil systems, and what methodologies quantify its environmental persistence?

Methodological Answer:

- Sorption-Desorption Studies : Use batch equilibration techniques with soil samples. Fit data to the Freundlich isotherm (log Kf values) to assess binding affinity. Monitor metabolites via LC-MS/MS .

- Column Leaching Experiments : Simulate vadose zone transport under controlled hydraulic conditions. Measure breakthrough curves to estimate retardation factors and degradation half-lives .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported sorption coefficients (Kf) for imidazole derivatives in soils—how should researchers address this?

Methodological Answer:

- Source Analysis : Variability may arise from soil organic carbon content, pH, or clay mineralogy. Normalize Kf values to soil organic carbon (Koc) for cross-study comparisons .

- Standardization : Replicate experiments using OECD/EPA guidelines (e.g., OECD 106) to ensure consistency. Include control experiments with structurally analogous compounds (e.g., imidacloprid metabolites) .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.